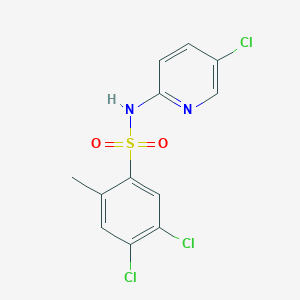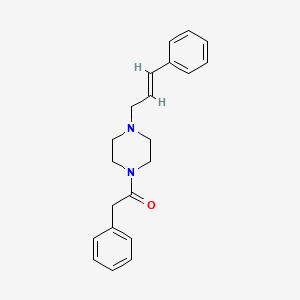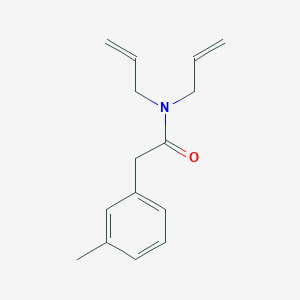
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in medicine and biology. This compound, also known as DCPIB, has been studied for its ability to modulate ion channels and transporters, making it a promising tool for investigating cellular processes and developing new therapies.
Mechanism of Action
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide modulates the activity of ion channels and transporters by binding to specific sites on these proteins and altering their function. Specifically, this compound has been shown to block the activity of volume-regulated anion channels (VRACs), which are important for maintaining cell volume and regulating ion balance. By blocking VRACs, this compound can affect cellular processes such as apoptosis and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against ischemic injury and improve recovery after stroke. In red blood cells, this compound has been shown to increase cell volume and prevent sickling in sickle cell disease.
Advantages and Limitations for Lab Experiments
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its ability to selectively modulate specific ion channels and transporters, its high potency and specificity, and its ease of use. However, there are also limitations to its use, including potential off-target effects, the need for careful dosing and monitoring, and the potential for toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide, including further investigation of its mechanism of action and its potential therapeutic applications in a variety of conditions. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved potency and specificity. Overall, this compound is a promising tool for investigating cellular processes and developing new therapies, and further research in this area is warranted.
Synthesis Methods
The synthesis of 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. This method has been optimized and refined over the years, resulting in high yields and purity of this compound.
Scientific Research Applications
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels and transporters, cell volume regulation, and cancer biology. Its ability to modulate chloride channels and transporters has been particularly useful in investigating the role of these proteins in cellular processes such as apoptosis and proliferation. This compound has also been shown to have potential therapeutic applications in conditions such as cystic fibrosis, sickle cell disease, and stroke.
properties
IUPAC Name |
4,5-dichloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-4-9(14)10(15)5-11(7)20(18,19)17-12-3-2-8(13)6-16-12/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBGUQTKJTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5367393.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)

![8-[(6-methoxy-2H-chromen-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5367427.png)


![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)
